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Compound of Interest

Compound Name: 1,2-Dibromo-2-methylpropane

Cat. No.: B1593978

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermodynamic data
for 1,2-Dibromo-2-methylpropane (also known as isobutylene bromide). The information is
compiled from established chemical databases and relevant scientific literature to support
research and development activities requiring precise thermodynamic parameters.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties for 1,2-Dibromo-2-
methylpropane in both the liquid and gaseous phases. All data is presented at the standard
state (298.15 K and 1 bar).

Table 1: Standard Enthalpy of Formation and
Vaporization

Property Value (kJ/mol) Phase Reference
Standard Enthalpy of o Sunner and Wuff,
) -103.8+1.7 Liquid
Formation (AfH°®) 1974[1]
Enthalpy of o
44.8 £ 0.8 Liquid to Gas Calculated

Vaporization (AvapH®)

Standard Enthalpy of
Formation (AfH°®)

-59.0+1.9 Gas Calculated
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The enthalpy of vaporization at standard conditions has been calculated using the liquid phase
enthalpy of formation and the enthalpy of vaporization values at different temperatures. The
gas phase standard enthalpy of formation is derived from the liquid phase value and the
standard enthalpy of vaporization.

Table 2: Phase Change and Other Properties

Property Value Units Reference(s)
Enthalpy of

T Stephenson and
Vaporization (at 259 33.3 kJ/mol )

Malanowski, 1987[2]

K)
Enthalpy of ]

T Majer and Svoboda,
Vaporization (at 423.2  36.52 kJ/mol
K) 1985[2]

Note: Explicit experimental data for the standard molar entropy (S°) and heat capacity (Cp) of
1,2-Dibromo-2-methylpropane were not available in the surveyed literature. For estimation of
these parameters, computational methods or group contribution methods are recommended.

Experimental Protocols

While the full experimental texts were not accessible, the primary source for the enthalpy of
formation data is the work of Sunner and Wulff (1974). The methodologies employed for
determining the thermodynamic properties of halogenated alkanes typically involve the
following techniques:

Combustion Calorimetry (for Enthalpy of Formation)

The standard enthalpy of formation of organobromine compounds is often determined using a
rotating-bomb calorimeter. A general procedure involves:

o Sample Preparation: A precise mass of the purified 1,2-Dibromo-2-methylpropane sample
is encapsulated in a combustible container.

o Calorimeter Setup: The bomb is charged with a known amount of water and an auxiliary
substance (like a mineral oil) to ensure complete combustion. The bomb is then filled with
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high-purity oxygen to a specific pressure.

o Combustion Reaction: The sample is ignited, and the temperature change of the calorimeter
system is meticulously recorded. The rotation of the bomb ensures a homogeneous final
solution.

e Analysis of Products: The final contents of the bomb are analyzed to determine the extent of
the reaction and to correct for any side reactions. For organobromine compounds, this
includes titration to determine the amount of hydrobromic acid and any free bromine formed.

o Calculation: The heat of combustion is calculated from the temperature rise and the energy
equivalent of the calorimeter. The standard enthalpy of formation is then derived using
Hess's Law, incorporating the standard enthalpies of formation of the combustion products
(COz2, H20, and HBI).

Vaporization Calorimetry (for Enthalpy of Vaporization)
The enthalpy of vaporization can be determined by various methods, including:

o Direct Calorimetric Measurement: A known amount of the substance is vaporized within a
calorimeter, and the heat required for this phase change is measured directly.

o Vapor Pressure Measurements: The vapor pressure of the liquid is measured at different
temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of
vaporization. The data from Stephenson and Malanowski (1987) and Majer and Svoboda
(1985) are likely based on such measurements.[2]

Computational Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful
tool for predicting the thermodynamic properties of molecules like 1,2-Dibromo-2-
methylpropane.

Ab Initio and Density Functional Theory (DFT)
Calculations
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High-level ab initio methods (like coupled-cluster theory) and DFT are commonly used to
calculate thermodynamic properties. A typical workflow involves:

o Geometry Optimization: The three-dimensional structure of the 1,2-Dibromo-2-
methylpropane molecule is optimized to find its lowest energy conformation.

o Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry.
These frequencies are used to determine the zero-point vibrational energy (ZPVE) and
thermal corrections to the enthalpy and entropy.

» Single-Point Energy Calculation: A high-accuracy single-point energy calculation is
performed on the optimized geometry.

o Calculation of Thermodynamic Properties: The standard enthalpy of formation can be
calculated using atomization or isodesmic reaction schemes. The standard entropy and heat
capacity are calculated using statistical mechanics based on the vibrational, rotational, and
translational partition functions.

While no specific computational studies were found for 1,2-Dibromo-2-methylpropane,
research on similar small brominated hydrocarbons indicates that accurate predictions can be
achieved with modern computational methods.[1]

Logical Workflow for Thermodynamic Data
Determination

The following diagram illustrates the relationship between experimental and computational
methods for determining the thermodynamic properties of a compound like 1,2-Dibromo-2-
methylpropane.
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Thermodynamic Data Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Calculations - PMC [pmc.ncbi.nim.nih.gov]
e 2. osti.gov [osti.gov]

 To cite this document: BenchChem. [Thermodynamic Properties of 1,2-Dibromo-2-
methylpropane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593978#thermodynamic-data-for-1-2-dibromo-2-
methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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